1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Description
This compound features a pyrazole core substituted at the 1-position with a thiazole ring bearing a 1,3-benzodioxol-5-yl group and at the 3-position with a methyl group. The benzodioxol moiety (a methylenedioxy bridge) is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and binding affinity through electron-rich aromatic interactions . The compound’s synthesis likely involves coupling a thiazole intermediate with a pyrazole amine, as inferred from related derivatives .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-8-4-13(15)18(17-8)14-16-10(6-21-14)9-2-3-11-12(5-9)20-7-19-11/h2-6H,7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBBLAOBMTVSLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withGlycogen synthase kinase-3 beta . This enzyme plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and cell differentiation.
Mode of Action
Based on the structure and activity of similar compounds, it may interact with its target enzyme, leading to modulation of the enzyme’s activity. This interaction could result in changes in cellular processes controlled by the target enzyme.
Biological Activity
1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C14H12N4O2S
- Molecular Weight : 300.34 g/mol
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. A notable method involves multi-component reactions that incorporate benzodioxole and thiazole moieties, which are essential for enhancing biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. The following table summarizes the cytotoxicity data against different cancer cell lines:
These results indicate significant cytotoxic activity across various cancer cell lines.
The anticancer effects are hypothesized to result from the inhibition of specific signaling pathways associated with cell proliferation and survival. The presence of the thiazole and benzodioxole groups may enhance interaction with molecular targets involved in cancer progression.
Case Studies
A case study published in the Egyptian Journal of Chemistry reported on the synthesis and evaluation of pyrazole derivatives for their cytotoxic properties. The study indicated that derivatives similar to our compound exhibited a broad spectrum of activity against several cancer types, suggesting that structural modifications could further enhance efficacy .
Pharmacological Profile
In addition to anticancer properties, compounds in this class have shown promise in other areas:
- Enzymatic Inhibition : Some derivatives exhibit inhibitory activity against key enzymes involved in metabolic pathways.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that merit further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their distinguishing features:
Key Insights
Benzodioxol vs. This could improve solubility and target binding in biological systems. In contrast, methoxyphenyl derivatives (e.g., and ) may exhibit reduced metabolic stability due to demethylation pathways .
Heterocyclic Core Variations: Replacing thiazole with triazole () introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .
Biological Relevance :
- While direct activity data for the target compound is unavailable, structurally related compounds in patents (e.g., ) highlight the thiazole-pyrazole scaffold’s relevance in kinase inhibition and anticancer research .
- The benzodioxol group is frequently associated with CNS activity due to its ability to cross the blood-brain barrier .
Synthetic Challenges :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
